4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 2090583-76-7

Cat. No.: VC3210781

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090583-76-7 |

|---|---|

| Molecular Formula | C7H8ClF3N2 |

| Molecular Weight | 212.6 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 |

| Standard InChI Key | AYTKQHANDQHHFD-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C(F)(F)F)CCl |

| Canonical SMILES | CCN1C=C(C(=N1)C(F)(F)F)CCl |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole possesses the following chemical properties and identifiers:

-

CAS Number: 2090583-76-7

-

Molecular Formula: C7H8ClF3N2

-

Molecular Weight: 212.6 g/mol

-

IUPAC Name: 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole

-

Standard InChI: InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3

-

Standard InChIKey: AYTKQHANDQHHFD-UHFFFAOYSA-N

-

SMILES: CCN1C=C(C(=N1)C(F)(F)F)CCl

Structural Features

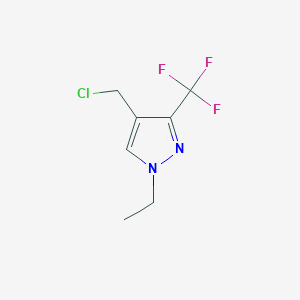

The molecular structure of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with three distinct substituents:

-

A chloromethyl group at position 4, which provides a reactive site for nucleophilic substitution reactions and further chemical modifications

-

An ethyl group attached to the N1 position, which contributes to the compound's lipophilicity and may influence its biological distribution

-

A trifluoromethyl group at position 3, which significantly affects the electronic properties of the molecule

The trifluoromethyl group exerts a strong electron-withdrawing effect on the pyrazole ring, influencing its electronic distribution and reactivity. This group is known to enhance metabolic stability in biological systems by resisting oxidative degradation, a property particularly valuable in drug development .

Synthesis and Chemical Reactions

Chemical Reactivity

Based on its structure, 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole likely exhibits several characteristic reaction patterns:

These reactivity patterns make 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole potentially valuable as a synthetic intermediate for more complex structures with specific biological activities.

Biological Activities

Structure-Activity Relationships

The biological activity of pyrazole derivatives is influenced by several factors:

-

The nature and position of substituents on the pyrazole ring, which affect the electronic distribution and three-dimensional structure

-

The presence of the trifluoromethyl group, which enhances lipophilicity and potentially improves bioavailability and metabolic stability

-

The chloromethyl group, which could serve as a point for further derivatization to enhance activity or target specificity

Research on related compounds has shown that even minor modifications to the substituent pattern can lead to significant changes in biological activity profiles. This highlights the importance of systematic structure-activity relationship studies to optimize the properties of compounds like 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole for specific applications.

Data Tables

Chemical Properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

| Property | Value |

|---|---|

| CAS Number | 2090583-76-7 |

| Product Name | 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | C7H8ClF3N2 |

| Molecular Weight | 212.6 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 |

| Standard InChIKey | AYTKQHANDQHHFD-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C(F)(F)F)CCl |

| Canonical SMILES | CCN1C=C(C(=N1)C(F)(F)F)CCl |

| PubChem Compound | 121213366 |

Typical NMR Characteristics of Trifluoromethyl Pyrazole Compounds

While specific NMR data for 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is not available in the search results, the following table presents typical NMR characteristics observed in similar trifluoromethyl-substituted pyrazole compounds, which may serve as a reference :

| NMR Type | Typical Chemical Shifts | Coupling Constants | Assignment |

|---|---|---|---|

| 19F NMR | -60 to -64 ppm | - | CF3 attached to aromatic/pyrazole ring |

| 13C NMR | ~122-124 ppm (quartet) | 1JC-F = 270-285 Hz | CF3 carbon |

| 13C NMR | ~128-129 ppm (quartet) | 2JC-F = 32 Hz | C-CF3 carbon |

| 1H NMR | ~7.5-8.0 ppm | - | Pyrazolic CH proton |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume